![molecular formula C13H10ClN5O B1452944 3-[3-(3-クロロフェニル)-1,2,4-オキサジアゾール-5-イル]-2-ヒドラジニルピリジン CAS No. 1232788-06-5](/img/structure/B1452944.png)
3-[3-(3-クロロフェニル)-1,2,4-オキサジアゾール-5-イル]-2-ヒドラジニルピリジン
説明
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine is a useful research compound. Its molecular formula is C13H10ClN5O and its molecular weight is 287.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗痙攣活性
この化合物は、抗痙攣薬としての可能性について研究されています。 研究によると、この化合物の誘導体は、最大電気ショック(MES)や皮下ペンチレンテトラゾール(scPTZ)発作試験などの急性てんかんモデルで有効である可能性があります 。これらの知見は、この化合物が新たな抗てんかん薬開発の有望な候補となる可能性を示唆しています。
鎮痛特性
抗痙攣の可能性に加えて、この化合物は鎮痛活性を示しています。これは、麻痺や意識喪失を引き起こすことなく、痛みを和らげるために使用できる可能性があることを意味します。 神経痛の管理において特に関連しています .
神経チャネルとの相互作用
この化合物の作用機序は、神経の電位依存性ナトリウム(サイト2)およびL型カルシウムチャネルとの相互作用を含む可能性があります 。この相互作用は、化合物の抗痙攣薬としての有効性とその潜在的な副作用に影響を与える可能性があるため、重要です。
神経毒性および肝毒性
製薬研究の重要な側面は、化合物の毒性を評価することです。 研究によると、この化合物とその誘導体は、神経毒性または肝毒性の有意な影響を示さず、これはその安全性プロファイルにとって良い兆候です .
鎮痛薬の合成
この化合物の構造的枠組みは、さまざまな鎮痛薬の合成を可能にします。 研究者は、コア構造を変更することで、特定の種類の痛みを標的にしたり、既存の治療法を改善したりする新しい薬を開発することができます .
精神活性物質分析
この化合物の誘導体は、新しい精神活性物質(NPS)の分析で特定されています。 その構造と特性を理解することは、法科学者が市場に出回っている新しい合成薬を特定および分類する上で役立ちます .
抗アレルギー薬のための構造修飾
この化合物の構造は、抗アレルギー薬の設計の基礎として使用されてきました。 研究者は、特定の構造変更を加えることで、これらの薬の有効性を高め、副作用を軽減することを目指しています .
分光学的特性評価
この化合物の結晶構造と分光学的特性は、その同定と分析に不可欠です。 これらの特性は、医薬品の品質管理と、薬剤処方の整合性を確保するために不可欠です .
生化学分析
Biochemical Properties
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with mitochondrial enzymes, potentially affecting mitochondrial function and energy production . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can induce changes in mitochondrial function, leading to altered energy production and oxidative stress . Additionally, it may impact gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways.
Molecular Mechanism
At the molecular level, 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, this compound has been shown to inhibit certain mitochondrial enzymes, disrupting the electron transport chain and ATP production . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
The effects of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in mitochondrial activity and oxidative stress levels
Dosage Effects in Animal Models
The effects of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhanced mitochondrial function and reduced oxidative stress . At higher doses, it can induce toxic or adverse effects, including mitochondrial dysfunction, increased oxidative stress, and cellular damage . Understanding the dosage effects is essential for determining the therapeutic potential and safety profile of this compound.
Metabolic Pathways
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, this compound can influence the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation, thereby affecting energy production and metabolic homeostasis . These interactions highlight the compound’s potential impact on cellular metabolism and energy balance.
Transport and Distribution
The transport and distribution of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes and distributed to various cellular compartments, including the mitochondria and cytoplasm . The localization and accumulation of this compound within specific cellular regions are critical for its biological activity and effects.
Subcellular Localization
The subcellular localization of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine plays a crucial role in its activity and function. This compound is primarily localized within the mitochondria, where it interacts with mitochondrial enzymes and affects mitochondrial function . Additionally, it may be targeted to other cellular compartments, such as the cytoplasm and nucleus, through specific targeting signals and post-translational modifications . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O/c14-9-4-1-3-8(7-9)11-17-13(20-19-11)10-5-2-6-16-12(10)18-15/h1-7H,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIAQZAXYAFRMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=C(N=CC=C3)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


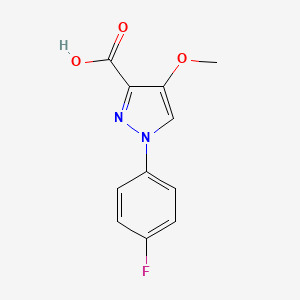
![(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1452863.png)

![N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine](/img/structure/B1452866.png)
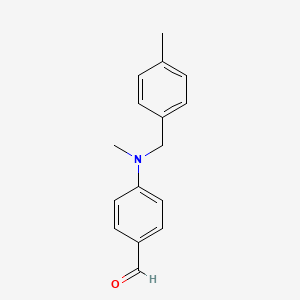
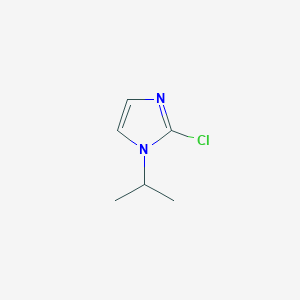
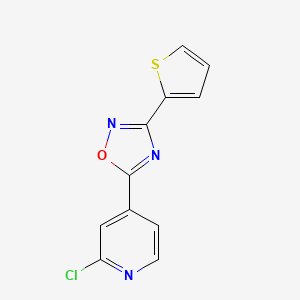
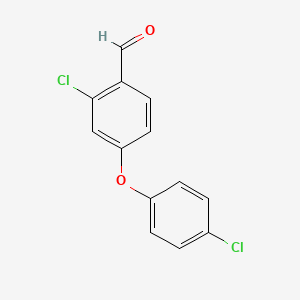


![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B1452879.png)
![2-(3,5-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1452881.png)


